2,3,4',6-Tetrachlorobiphenyl
Overview
Description
2,3,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), which are synthetic organic chemicals containing chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to a ban on their production and use in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern on the biphenyl ring .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4’,6-Tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners .
Chemical Reactions Analysis
Types of Reactions: 2,3,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Dechlorination reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as hydroxide ions are used in substitution reactions
Major Products:
Hydroxylated Metabolites: Formed during oxidation reactions.
Dechlorinated Biphenyls: Resulting from reduction reactions.
Substituted Biphenyls: Produced through nucleophilic substitution
Scientific Research Applications
2,3,4’,6-Tetrachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Historically used in electrical insulating fluids, hydraulic fluids, and as plasticizers.
Mechanism of Action
The mechanism of action of 2,3,4’,6-Tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with cellular targets. The compound can disrupt endocrine functions by mimicking or blocking hormone actions, leading to various biological effects .
Comparison with Similar Compounds
- 2,3,4,4’-Tetrachlorobiphenyl
- 2,3,5,6-Tetrachlorobiphenyl
- 2,2’,4,4’-Tetrachlorobiphenyl
Comparison: 2,3,4’,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .
Properties
IUPAC Name |
1,2,4-trichloro-3-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRXQYZZALWWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074159 | |
Record name | 2,3,4',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-58-8 | |
Record name | 2,3,4',6-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',6-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,4',6-Tetrachlorobiphenyl interact with biological systems and what are the downstream effects?
A1: The research paper demonstrates that this compound is metabolized in mice via the mercapturic acid pathway. [] This involves the formation of metabolites, primarily 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, which exhibit specific binding in lung tissue, particularly in the tracheo-bronchial mucosa. [] This suggests a potential target for this compound and its metabolites, which could be further investigated to understand their biological effects.
Q2: What analytical methods were used to study the metabolism of this compound?
A2: The researchers utilized a combination of techniques to analyze the metabolism of this compound in mice. These included radiolabeling with carbon-14 (14C) and sulfur-35 (35S) to track the compound and its metabolites. [] Gel permeation chromatography followed by gas chromatography-mass spectrometry was employed to identify and quantify the different metabolites formed. [] Autoradiography was also used to visualize the distribution of the radiolabeled compound within the mouse tissues. []
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